Potential ACAT1 vs. ACAT2 Selectivity Profile Based on a Single Questionable Datapoint
A single BindingDB entry for a compound registered under the same name reports an IC50 of 0.900 nM for ACAT2 and an IC50 of 4.16E+3 nM for ACAT1, suggesting potential >4,600-fold selectivity for ACAT2 over ACAT1 [1]. However, the SMILES and molecular weight data associated with this entry do not match the compound's structure, making the dataset unreliable for procurement decisions. This is presented as the only instance of quantitative data found and is flagged as highly dubious.
| Evidence Dimension | ACAT2 vs ACAT1 inhibitory activity |
|---|---|
| Target Compound Data | ACAT2 IC50: 0.900 nM; ACAT1 IC50: 4,160 nM |
| Comparator Or Baseline | Intra-target comparison (same compound vs different isoforms) |
| Quantified Difference | ~4,622-fold selectivity window |
| Conditions | Inhibition of ACAT2 (unknown origin) expressed in CHO cells. Data from BindingDB entry BDBM50429604, which is associated with a different chemical structure (SMILES: a cephalosporin derivative). |
Why This Matters
If validated, this selectivity profile would represent a significant differentiation from first-generation non-selective ACAT inhibitors like CI-976, but the data integrity is too compromised to support any scientific or procurement decision.
- [1] BindingDB. Affinity Data for BDBM50429604 (CHEMBL2334539). IC50: 0.900 nM for ACAT2; 4.16E+3 nM for ACAT1. View Source
